14-Methylhexadecanal

Description

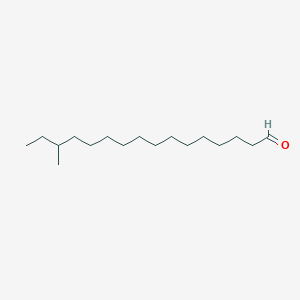

14-Methylhexadecanal, also referred to as (Z)-14-Methyl-8-hexadecenal, is a branched-chain aldehyde with the molecular formula C₁₇H₃₂O (inferred from nomenclature). It features a 16-carbon backbone (hexadecanal) with a methyl group at the 14th position and a double bond at the 8th carbon in the Z-configuration . Its CAS registry number is 75829-02-6, and it is identified by synonyms such as (Z)-14-Methylhexadec-8-enal and 14-Methyl (8Z)-hexadecenal .

Properties

CAS No. |

93815-50-0 |

|---|---|

Molecular Formula |

C17H34O |

Molecular Weight |

254.5 g/mol |

IUPAC Name |

14-methylhexadecanal |

InChI |

InChI=1S/C17H34O/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18/h16-17H,3-15H2,1-2H3 |

InChI Key |

ZIIFTRJSOQGTOF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 14-Methylhexadecanal can be synthesized through several methods. One common approach involves the oxidation of 14-methylhexadecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.

Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 13-methyltetradecene, followed by hydrogenation. This method allows for large-scale production and is favored for its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 14-Methylhexadecanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 14-methylhexadecanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol, 14-methylhexadecanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.

Reduction: NaBH4, LiAlH4.

Substitution: Amines, hydroxylamine.

Major Products Formed:

Oxidation: 14-Methylhexadecanoic acid.

Reduction: 14-Methylhexadecanol.

Substitution: Imines, oximes.

Scientific Research Applications

14-Methylhexadecanal has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various complex molecules and as a reagent in organic synthesis.

Biology: Studies have shown that similar compounds can have biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.

Industry: It is used in the production of fragrances and flavors due to its aldehyde group, which imparts a pleasant aroma.

Mechanism of Action

The mechanism of action of 14-Methylhexadecanal involves its interaction with specific molecular targets. As an aldehyde, it can form Schiff bases with amines, which can then participate in various biochemical pathways. Its long carbon chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between 14-Methylhexadecanal and related compounds:

Key Observations:

Chain Length and Functional Groups: this compound and its straight-chain analogs (Tetradecanal, Pentadecanal) share the aldehyde group (-CHO), but differ in carbon chain length and branching. The methyl branch in this compound increases its molecular weight (~252.43 g/mol) compared to Tetradecanal (212.37 g/mol) and Pentadecanal (226.40 g/mol) . Methyl 14-methylhexadecanoate replaces the aldehyde group with an ester (-COOCH₃), resulting in a higher molecular weight (284.47 g/mol) .

Double Bond and Configuration :

- The Z-configured double bond at position 8 in this compound introduces steric effects that may alter its physical properties (e.g., melting point) and reactivity compared to saturated analogs .

Physicochemical and Application Comparisons

Aldehydes:

- This compound : Likely used in fragrance formulations due to its unsaturated and branched structure, which can impart unique odor characteristics .

- Tetradecanal (Myristaldehyde) : A straight-chain aldehyde with a "waxy" odor, used in perfumery and flavoring .

- Pentadecanal: Limited safety data available, but first-aid measures for aldehydes (e.g., eye flushing, skin washing) are standardized .

Esters:

- Methyl 14-methylhexadecanoate: As an ester, it is more stable and less reactive than aldehydes. Used in industrial applications, such as lubricants or plasticizers, and identified via GC-MS in analytical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.